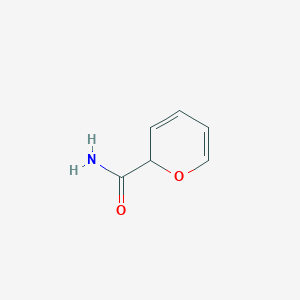![molecular formula C36H52O B14252572 2-[4-(Dodecyloxy)phenyl]-6-octylnaphthalene CAS No. 477705-80-9](/img/structure/B14252572.png)
2-[4-(Dodecyloxy)phenyl]-6-octylnaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(Dodecyloxy)phenyl]-6-octylnaphthalene is a compound that belongs to the class of organic molecules known as naphthalenes. These compounds are characterized by a fused pair of benzene rings. The presence of the dodecyloxy and octyl groups in this compound makes it particularly interesting for various applications, especially in the field of liquid crystals and optoelectronics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Dodecyloxy)phenyl]-6-octylnaphthalene typically involves the alkylation of phenol with dodecyl bromide, followed by a Friedel-Crafts acylation reaction with naphthalene . The reaction conditions often require the use of a strong acid catalyst such as aluminum chloride (AlCl3) and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents and catalysts is crucial to ensure the scalability and cost-effectiveness of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(Dodecyloxy)phenyl]-6-octylnaphthalene can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine (Br2) for electrophilic substitution or sodium amide (NaNH2) for nucleophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Aplicaciones Científicas De Investigación
2-[4-(Dodecyloxy)phenyl]-6-octylnaphthalene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its unique structural properties.
Industry: It is used in the production of liquid crystals for display technologies and other optoelectronic devices
Mecanismo De Acción
The mechanism of action of 2-[4-(Dodecyloxy)phenyl]-6-octylnaphthalene involves its interaction with specific molecular targets. In biological systems, it may interact with cellular membranes and proteins, altering their function. The pathways involved can include signal transduction and metabolic processes, depending on the specific application .
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-(Dimethoxy)-2-[[(4-(dodecyloxy)phenyl)imino]methyl]benzene
- (2Z,2′Z)-2,2′-(1,4-phenylenae)bis(3-(4-(dodecyloxy)phenyl)acrylonitrile)
- Poly(2,3-bis(3,4-bis(dodecyloxy)phenyl)-5,8-bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)quinoxaline)
Uniqueness
What sets 2-[4-(Dodecyloxy)phenyl]-6-octylnaphthalene apart from similar compounds is its unique combination of the dodecyloxy and octyl groups attached to the naphthalene core. This structural arrangement imparts distinct physical and chemical properties, making it particularly suitable for applications in liquid crystals and optoelectronics .
Propiedades
Número CAS |
477705-80-9 |
|---|---|
Fórmula molecular |
C36H52O |
Peso molecular |
500.8 g/mol |
Nombre IUPAC |
2-(4-dodecoxyphenyl)-6-octylnaphthalene |
InChI |
InChI=1S/C36H52O/c1-3-5-7-9-11-12-13-14-16-18-28-37-36-26-24-32(25-27-36)34-23-22-33-29-31(20-21-35(33)30-34)19-17-15-10-8-6-4-2/h20-27,29-30H,3-19,28H2,1-2H3 |
Clave InChI |
RIUDHHUPDDCEOL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOC1=CC=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)CCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


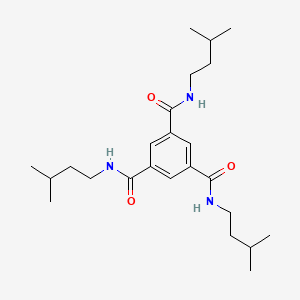
![N-(4-{2-Ethyl-4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide](/img/structure/B14252510.png)
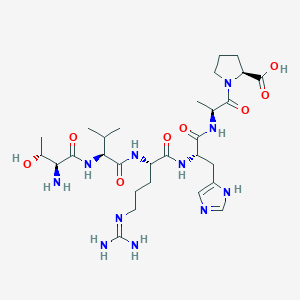
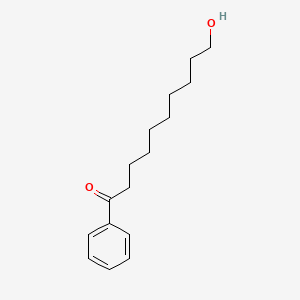
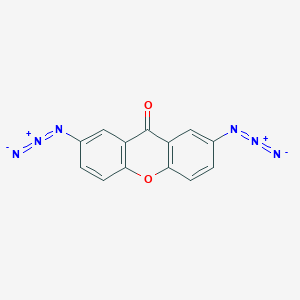
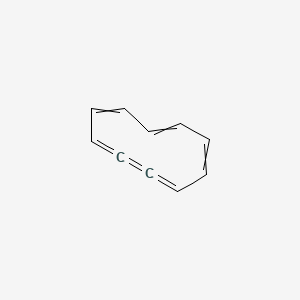
![8,8'-[1,4-Phenylenebis(oxy)]dioctanoic acid](/img/structure/B14252535.png)

![4-[2-(Acryloyloxy)ethyl]-4-methylmorpholin-4-ium chloride](/img/structure/B14252545.png)
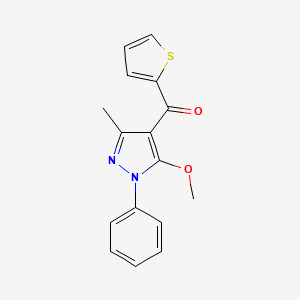
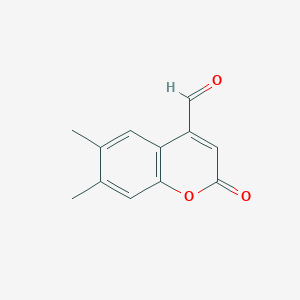
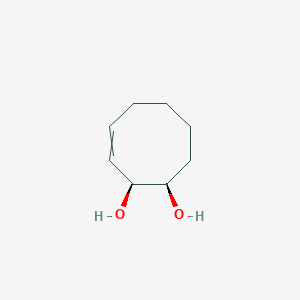
![4-[(2-Bromoethyl)amino]benzonitrile](/img/structure/B14252577.png)
